2-Hydroxy-3-methylbenzonitrile

Übersicht

Beschreibung

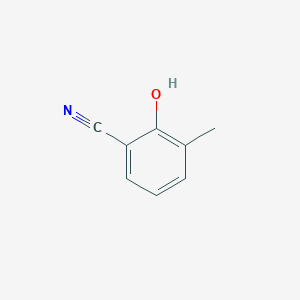

2-Hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Hydroxy-3-methylbenzonitrile involves the reaction of 2-hydroxy-3-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the mixture being heated to around 100°C for several hours . Another method involves the use of acetic anhydride to convert 2-hydroxy-3-methylbenzaldehyde oxime to this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-hydroxy-3-methylbenzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown high efficacy against cervical adenocarcinoma (HeLa cells) while maintaining low toxicity towards normal liver cells . The incorporation of hydroxyl and methoxy groups enhances the bioactivity of these compounds by facilitating new intermolecular interactions that can improve chiral discrimination and biological efficacy .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been utilized in the preparation of thiazolo[3,2-a]pyrimidines that demonstrate promising biological activities . The ability to modify the structure of this compound allows for the exploration of new pharmacophores that can target specific biological pathways.

Material Science

Supramolecular Chemistry

The unique hydrogen bonding capabilities of this compound make it an interesting candidate for supramolecular chemistry applications. Research has indicated that this compound can form stable supramolecular structures through O–H...N and O–H...O hydrogen bonds, leading to the creation of one-dimensional and two-dimensional supramolecular architectures. These structures have potential uses in the development of advanced materials with tailored properties .

Polymer Chemistry

In polymer science, derivatives of this compound are being explored as additives to enhance the properties of polymers. They can act as chain extenders or crosslinking agents, which can improve mechanical strength and thermal stability in polymer matrices .

Analytical Chemistry

Chromatographic Techniques

this compound is utilized as a standard compound in various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its distinct chemical properties allow for accurate quantification and analysis in complex mixtures, particularly in pharmaceutical formulations .

Spectroscopic Analysis

The compound is also employed in spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation and characterization of related compounds. The spectral data obtained from these analyses provide insights into molecular interactions and conformational dynamics relevant to its applications in drug design and development .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-methylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxybenzonitrile: Lacks the methyl group, leading to different chemical and biological properties.

3-Methylbenzonitrile: Lacks the hydroxyl group, affecting its reactivity and applications.

2-Hydroxy-4-methylbenzonitrile: Similar structure but with the methyl group in a different position, leading to variations in reactivity and biological activity

Uniqueness

2-Hydroxy-3-methylbenzonitrile is unique due to the presence of both hydroxyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

2-Hydroxy-3-methylbenzonitrile, also known as 4-hydroxy-3-methylbenzonitrile, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula: C₈H₇NO

- Molecular Weight: 133.15 g/mol

- IUPAC Name: this compound

- SMILES Notation: CC1=C(C=CC(=C1)C#N)O

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It can engage in:

- Hydrogen Bonding: This facilitates interactions with enzymes and receptors.

- Hydrophobic Interactions: These are crucial for binding to lipid membranes and influencing cell signaling pathways.

Target Interactions

Research indicates that this compound may interact with:

- Cytochrome P450 Enzymes: Involved in metabolic processes.

- Kinases: Affecting cellular signaling pathways.

Biological Effects

The compound has shown various biological effects, including:

- Antimicrobial Activity: Exhibits potential against certain bacterial strains.

- Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation.

Biochemical Pathways

This compound influences several biochemical pathways:

- Metabolic Pathways: It interacts with cytochrome P450 enzymes, leading to alterations in metabolic flux and levels of metabolites.

- Gene Expression Modulation: It can affect transcription factors that regulate gene expression.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity Assessment

Research conducted on the anticancer effects of this compound demonstrated that it could inhibit the proliferation of specific cancer cell lines. The study utilized a series of assays to assess cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.8 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates low skin permeability, with a Log Kp of -6.17 cm/s. Toxicological studies reveal that at high doses, the compound may exhibit adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Eigenschaften

IUPAC Name |

2-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJBGZJJPIHUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559713 | |

| Record name | 2-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-71-4 | |

| Record name | 2-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.